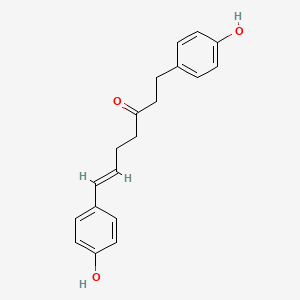
5-(((2-Aminoethyl)thio)methyl)-N,N-dimethyl-2-furanmethanamine hemifumarate
Übersicht
Beschreibung
This compound, also known as [[5-[[(2-Aminoethyl)thio]methyl]furan-2-yl]methyl]dimethylamine , is a metabolite of the drug with the same name . It is found in the urine of patients taking this drug . It has been used as an impurity standard for [[5-[(2-(Aminoethyl)thio]-methyl]-furan-2ylmethyl]-dimethylamine .
Molecular Structure Analysis
The molecular formula of this compound is C9H16N2OS . It has a molecular weight of 200.30 .Physical and Chemical Properties Analysis
This compound appears as a red oil . Its molecular weight is 200.30, and its molecular formula is C9H16N2OS .Wissenschaftliche Forschungsanwendungen
Allergic Contact Dermatitis : Rycroft (1983) reported allergic contact sensitivity to this compound, a diamino intermediate in the synthesis of Ranitidine®, in an industrial chemist who developed hand dermatitis from prolonged exposure during its conversion to its fumarate salt (Rycroft, 1983).
Serotonin 5-HT4 Receptor Agonists : Kakigami et al. (1998) explored the synthesis and structure-activity relationship of various compounds, including those related to "5-(((2-Aminoethyl)thio)methyl)-N,N-dimethyl-2-furanmethanamine hemifumarate", for serotonin 5-HT4 agonistic activity. They found that certain derivatives exhibited significant enhancement of activity, with some being more potent than cisapride (Kakigami et al., 1998).
Ranitidine Manufacturing and Dermatitis : Goh and Ng (1984) detailed the stages of Ranitidine HCI manufacturing, noting the potential of "5-(((2-Aminoethyl)thio)methyl)-N,N-dimethyl-2-furanmethanamine" in one stage as a potent skin sensitizer, leading to allergic contact dermatitis in a patient exposed to the compound (Goh & Ng, 1984).
Cholinergic Agents and Antimuscarinic Activity : Feriani et al. (1994) conducted a study on cholinergic agents structurally related to furtrethonium, which included investigations into compounds structurally similar to "this compound" for their antimuscarinic activity (Feriani et al., 1994).
Safety and Hazards
Wirkmechanismus
Target of Action
Ranitidine diamine hemifumarate primarily targets the histamine H2 receptors located on the gastric parietal cells in the stomach. These receptors play a crucial role in regulating the secretion of gastric acid. By inhibiting these receptors, the compound effectively reduces the production of stomach acid .
Mode of Action
The compound acts as a competitive, reversible inhibitor of histamine at the H2 receptors. When histamine binds to these receptors, it stimulates the secretion of gastric acid. Ranitidine diamine hemifumarate competes with histamine for binding to the H2 receptors, thereby blocking histamine’s action. This inhibition leads to a decrease in gastric acid secretion, gastric volume, and hydrogen ion concentration .
Biochemical Pathways
By inhibiting the H2 receptors, ranitidine diamine hemifumarate affects the histamine signaling pathway . This pathway is crucial for the regulation of gastric acid secretion. The downstream effects include reduced activation of the proton pumps in the parietal cells, leading to decreased acid production. This reduction in acid helps in the treatment of conditions like peptic ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome .
Pharmacokinetics
The pharmacokinetics of ranitidine diamine hemifumarate involve its absorption, distribution, metabolism, and excretion (ADME) properties:
- Excretion : The compound is excreted mainly through the kidneys, with 30-70% of the dose being eliminated unchanged in the urine .
Result of Action
The molecular and cellular effects of ranitidine diamine hemifumarate’s action include a significant reduction in gastric acid secretion. This leads to an increase in gastric pH, providing relief from symptoms associated with acid-related disorders. The compound’s action helps in the healing of ulcers and the prevention of acid reflux .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the compound is more stable in a neutral to slightly acidic environment. High temperatures or extreme pH levels can degrade the compound, reducing its efficacy. Additionally, the presence of other medications or food can affect its absorption and bioavailability .
Eigenschaften
IUPAC Name |
(E)-but-2-enedioic acid;2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H18N2OS.C4H4O4/c2*1-12(2)7-9-3-4-10(13-9)8-14-6-5-11;5-3(6)1-2-4(7)8/h2*3-4H,5-8,11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQUECKZJOVTLJ-WXXKFALUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(O1)CSCCN.CN(C)CC1=CC=C(O1)CSCCN.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=CC=C(O1)CSCCN.CN(C)CC1=CC=C(O1)CSCCN.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256948-32-0 | |
| Record name | 5-(((2-Aminoethyl)thio)methyl)-N,N-dimethyl-2-furanmethanamine hemifumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256948320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 256948-32-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-(((2-AMINOETHYL)THIO)METHYL)-N,N-DIMETHYL-2-FURANMETHANAMINE HEMIFUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A011PUM3O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



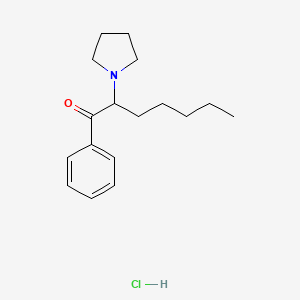
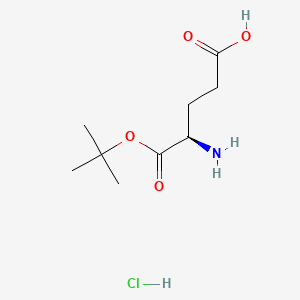
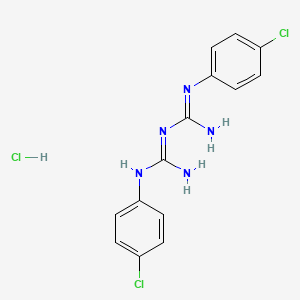

![4-Aminobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B591286.png)
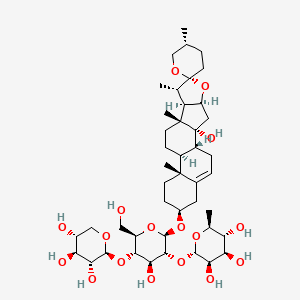
![4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl acetate](/img/structure/B591291.png)
